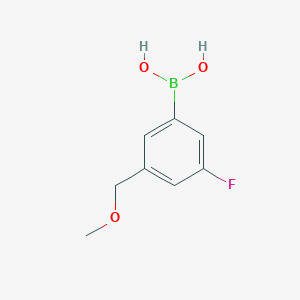
(3-Fluoro-5-(methoxymethyl)phenyl)boronic acid
Vue d'ensemble
Description
“(3-Fluoro-5-(methoxymethyl)phenyl)boronic acid” is a chemical compound that is used as an intermediate in pharmaceutical synthesis . It belongs to the class of organoboron compounds, specifically boronic acids, which are important chemical building blocks employed in cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of “(3-Fluoro-5-(methoxymethyl)phenyl)boronic acid” is represented by the linear formula C8H10BFO3 . The InChI code for this compound is 1S/C8H10BFO3/c1-13-5-6-2-7 (9 (11)12)4-8 (10)3-6/h2-4,11-12H,5H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of “(3-Fluoro-5-(methoxymethyl)phenyl)boronic acid” is 183.97 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .Applications De Recherche Scientifique
Fluorescence Quenching Studies
- Fluorescence Quenching Mechanism : Studies have demonstrated that boronic acid derivatives like 4-fluoro-2-methoxyphenyl boronic acid show fluorescence quenching when interacting with aniline in alcohols, which is critical for understanding their photophysical properties (Geethanjali et al., 2015).
- Binding Interaction with Sugars : Research on 2-methoxy-5-fluoro phenyl boronic acid has explored its binding interaction with sugars such as dextrose and arabinose, highlighting the influence of sugar structure on binding affinity, which is crucial for applications in biosensing and diagnostics (Bhavya et al., 2016).
Applications in Organic Synthesis
- Catalysis for Amide Formation : Derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, including the 3-fluoro derivative, have been synthesized and evaluated for their role as catalysts in direct amide formation between carboxylic acids and amines, a vital process in pharmaceutical and material science industries (Arnold et al., 2008).
- Reduction of Fructose in Food Matrices : Studies have investigated the use of boronic acids, including 3-fluoro-5-methoxycarbonylphenylboronic acid, for the specific reduction of fructose in food, which is significant for food science and nutrition (Pietsch & Richter, 2016).
Photoluminescence and Material Science
- Optical Modulation in Carbon Nanotubes : Research has shown that phenyl boronic acids, when grafted onto polymers like polyethylene glycol, can interact with single-walled carbon nanotubes to modulate their near-infrared fluorescence, which has implications for developing advanced materials and sensors (Mu et al., 2012).
Structural and Reactivity Studies
- Influence on Properties of Phenylboronic Compounds : The introduction of fluorine substituents into phenylboronic compounds, including fluorinated boronic acids, has been studied to understand how these modifications influence their properties and reactivity. This is important for their application in various fields like analytical chemistry and medicine (Gozdalik et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of (3-Fluoro-5-(methoxymethyl)phenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the boronic acid compound interacts with its target through two key steps: oxidative addition and transmetalation .
In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group, resulting in the oxidation of palladium .
In the transmetalation step, the boronic acid compound, which is nucleophilic, is transferred from boron to the palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by (3-Fluoro-5-(methoxymethyl)phenyl)boronic acid, affects the carbon-carbon bond formation pathway . This pathway is crucial for the synthesis of complex organic compounds .
Pharmacokinetics
Its stability and reactivity in the suzuki-miyaura cross-coupling reaction suggest that it may have good bioavailability .
Result of Action
The result of the action of (3-Fluoro-5-(methoxymethyl)phenyl)boronic acid is the formation of a new carbon-carbon bond . This bond formation is a critical step in the synthesis of complex organic compounds, including biologically active molecules .
Action Environment
The action of (3-Fluoro-5-(methoxymethyl)phenyl)boronic acid is influenced by various environmental factors. The Suzuki-Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The stability and reactivity of the boronic acid compound can also be affected by the presence of other substances in the reaction environment .
Propriétés
IUPAC Name |
[3-fluoro-5-(methoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-13-5-6-2-7(9(11)12)4-8(10)3-6/h2-4,11-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQWRRSQPUBHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)COC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901221614 | |
| Record name | Boronic acid, B-[3-fluoro-5-(methoxymethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-5-(methoxymethyl)phenyl)boronic acid | |
CAS RN |
1704063-73-9 | |
| Record name | Boronic acid, B-[3-fluoro-5-(methoxymethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-fluoro-5-(methoxymethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




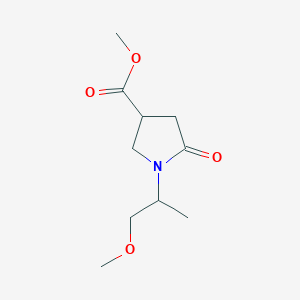
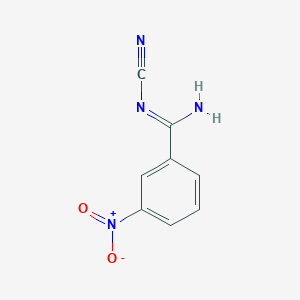

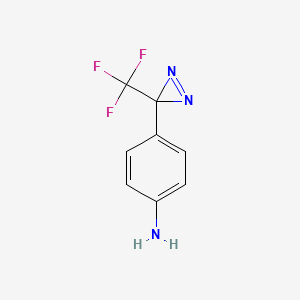

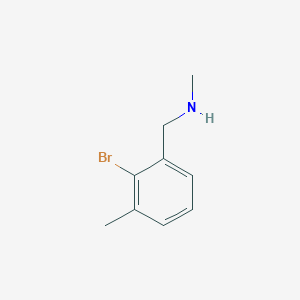
![[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester](/img/structure/B1406849.png)
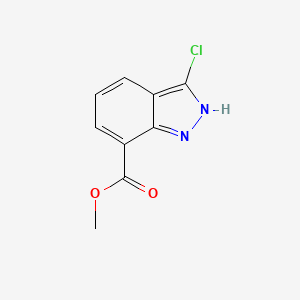
![Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1406851.png)
![6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride](/img/structure/B1406852.png)
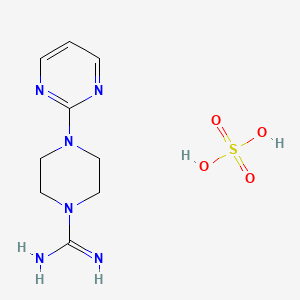

![N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine](/img/structure/B1406859.png)